BenchChemオンラインストアへようこそ!

Tert-butyl N-[2-(1-benzhydryl-3-hydroxyazetidin-3-yl)ethyl]carbamate

Medicinal Chemistry Organic Synthesis Azetidine Building Blocks

Tert-butyl N-[2-(1-benzhydryl-3-hydroxyazetidin-3-yl)ethyl]carbamate is a synthetic azetidine building block characterized by a 3-hydroxyazetidine core bearing both an N-benzhydryl group and an N-Boc-ethylamino side chain, assigned CAS 2305255-89-2 and molecular formula C23H30N2O3 (MW 382.5). This dual-protection strategy—Boc at the ethylamine terminus and benzhydryl at the azetidine ring nitrogen—differentiates it from commonly available 3-hydroxyazetidine intermediates that carry only a single protecting group or are unprotected free bases.

Molecular Formula C23H30N2O3
Molecular Weight 382.504
CAS No. 2305255-89-2
Cat. No. B2860457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[2-(1-benzhydryl-3-hydroxyazetidin-3-yl)ethyl]carbamate
CAS2305255-89-2
Molecular FormulaC23H30N2O3
Molecular Weight382.504
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O
InChIInChI=1S/C23H30N2O3/c1-22(2,3)28-21(26)24-15-14-23(27)16-25(17-23)20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20,27H,14-17H2,1-3H3,(H,24,26)
InChIKeyIFZBHQLUHXNTJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl N-[2-(1-benzhydryl-3-hydroxyazetidin-3-yl)ethyl]carbamate (CAS 2305255-89-2): A Dual-Protected 3-Hydroxyazetidine Scaffold for Medicinal Chemistry


Tert-butyl N-[2-(1-benzhydryl-3-hydroxyazetidin-3-yl)ethyl]carbamate is a synthetic azetidine building block characterized by a 3-hydroxyazetidine core bearing both an N-benzhydryl group and an N-Boc-ethylamino side chain, assigned CAS 2305255-89-2 and molecular formula C23H30N2O3 (MW 382.5) . This dual-protection strategy—Boc at the ethylamine terminus and benzhydryl at the azetidine ring nitrogen—differentiates it from commonly available 3-hydroxyazetidine intermediates that carry only a single protecting group or are unprotected free bases . The compound is employed as a research intermediate in the synthesis of kinase inhibitor candidates, constrained amino acid analogs, and heterocyclic compound libraries, serving as a storable, bench-stable precursor for downstream functionalization at either nitrogen center after selective deprotection.

Why Generic 3-Hydroxyazetidine or Single-Protected Analogs Cannot Substitute for Tert-butyl N-[2-(1-benzhydryl-3-hydroxyazetidin-3-yl)ethyl]carbamate in Multi-Step Syntheses


The target compound is deceptively similar to generic 3-hydroxyazetidine derivatives, but substituting them introduces synthetic risk. Standard N-Boc-3-hydroxyazetidine (CAS 141699-55-0) lacks the benzhydryl N-protecting group that confers stability during storage and enables orthogonal deprotection [1][2]. Likewise, 1-benzhydryl-3-hydroxyazetidine (CAS 18621-17-5) lacks the Boc-ethylamino handle required for subsequent amine-directed conjugation or cyclization. Attempting to use these simpler analogs forces the user to introduce the missing functionality de novo under conditions that may compromise the acid-sensitive azetidine ring, reduce overall yield, or generate impurities that require chromatographic removal. The presence of two chemically distinct protecting groups on the target compound eliminates this synthetic burden and reduces the number of steps required in the user's route, making generic substitution a false economy.

Head-to-Head Evidence: Quantified Differentiation of Tert-butyl N-[2-(1-benzhydryl-3-hydroxyazetidin-3-yl)ethyl]carbamate from Closest Analogs


Structural Differentiation: Dual Orthogonal Protecting Groups vs. Single-Protected or Free Amine Azetidine Analogs

The target compound possesses two chemically orthogonal nitrogen protecting groups: a Boc carbamate on the pendant ethylamine chain and a benzhydryl group on the azetidine ring nitrogen. The closest commercially available analog, 3-(N-Boc-aminoethyl)azetidine (CAS 162696-31-3; C10H20N2O2, MW 200.28), carries only the Boc-ethylamino substituent and has an unprotected azetidine NH (free secondary amine) . A second analog, 1-benzhydryl-3-hydroxyazetidine (CAS 18621-17-5; C16H17NO, MW 239.32), contains the benzhydryl group but both the 3-hydroxy position and the N-benzhydryl group lack the Boc-ethylamino handle entirely . Neither analog offers the selective, sequential deprotection capability required for divergent library synthesis.

Medicinal Chemistry Organic Synthesis Azetidine Building Blocks

Benzhydryl as the Preferred Azetidine N-Protecting Group: Documented Use in Multi-Step Azetidine Syntheses

Patent literature explicitly identifies N-benzhydryl-3-hydroxyazetidine as one of the two most readily available members of the N-substituted 3-hydroxyazetidine class, alongside N-tert-butyl-3-hydroxyazetidine [1]. Furthermore, the benzhydryl group is described as the standard protecting group of choice in azetidine chemistry: 'the benzhydryl group is normally used for this purpose' when a protective substituent on the azetidine ring nitrogen is required for subsequent transformations [2]. This established precedent means the benzhydryl group in the target compound provides both synthetic compatibility with literature procedures and predictable deprotection behavior (hydrogenolysis), unlike alternative N-alkyl groups (e.g., benzyl, methyl) that may require harsher conditions.

Azetidine Chemistry Protecting Group Strategy Process Chemistry

Boc Deprotection Selectivity in the Presence of the Azetidine Ring: Class-Level Evidence for Orthogonal Handling

Aqueous phosphoric acid (85 wt %) has been demonstrated as a mild, selective reagent for removing tert-butyl carbamates (Boc) while preserving other acid-sensitive groups, explicitly including the azetidine ring and CBZ carbamates [1]. This published methodology establishes that the Boc group on the target compound can be selectively cleaved under conditions that leave the acid-labile azetidine ring intact. In contrast, unprotected or single-protected azetidine analogs that require acid-mediated Boc removal after further functionalization may be exposed to conditions that could degrade the strained four-membered ring or compete with other acid-sensitive functionality introduced by the user.

Protecting Group Chemistry Selective Deprotection Boc Cleavage

Physicochemical Baseline: Azetidine Ring Strain and Hydrophilicity Provide a Defined Starting Point for Lead Optimization

The azetidine ring possesses a ring strain energy of approximately 25.2–25.4 kcal/mol, which is intermediate between aziridine (~27.7 kcal/mol) and pyrrolidine (~6.3 kcal/mol) . This strain is sufficient to confer useful reactivity for ring-opening transformations yet low enough to permit handling, storage, and chromatographic purification of appropriately protected derivatives . The 3-hydroxy substituent contributes hydrophilicity: the parent 3-hydroxyazetidine scaffold exhibits ACD/LogD (pH 7.4) of −3.21 , placing it in a polarity range favorable for modulating solubility and reducing non-specific protein binding in medicinal chemistry campaigns. No single comparator analog simultaneously offers the constrained azetidine geometry, the solubilizing 3-hydroxy group, and the two orthogonal deprotection handles present in the target compound.

Drug Discovery Physicochemical Properties Conformational Restriction

Best Research and Industrial Application Scenarios for Tert-butyl N-[2-(1-benzhydryl-3-hydroxyazetidin-3-yl)ethyl]carbamate (CAS 2305255-89-2)


Divergent Library Synthesis in Kinase Inhibitor and CNS Drug Discovery Programs

The orthogonal Boc/benzhydryl protection enables sequential deprotection: hydrogenolysis removes the benzhydryl group to expose the azetidine NH for sulfonylation, acylation, or alkylation, while subsequent mild acid treatment (e.g., aqueous H3PO4) cleaves the Boc group to liberate the ethylamino terminus for amide coupling or reductive amination. This divergent capability is directly supported by the evidence in Section 3 establishing the presence of two chemically distinct protecting groups and the documented selectivity of aqueous phosphoric acid for Boc removal in the presence of azetidine rings [1]. The resulting 3,3-disubstituted azetidine core is a recognized scaffold in kinase inhibitor and GPCR modulator development.

Baricitinib-Related Research and JAK Inhibitor Intermediate Pipelines

3-Hydroxyazetidine derivatives are established intermediates in the synthesis of baricitinib and related JAK inhibitors. The target compound combines the 3-hydroxyazetidine pharmacophore with an N-Boc-ethylamino extension analogous to the side chains found in advanced kinase inhibitor leads. Researchers exploring structure-activity relationships around the azetidine 3-position can use this compound as a late-stage diversification intermediate, leveraging the benzhydryl group for N-arylation or N-alkylation prior to deprotection, as supported by patent disclosures that identify benzhydryl as the conventional N-protecting group for azetidine chemistry .

Constrained Amino Acid and Peptide Mimetic Synthesis

The 3-hydroxyazetidine core is a non-proteinogenic amino acid surrogate used in conformationally constrained peptide analogs. The target compound's Boc-ethylamino handle provides a masked amine that, after deprotection, can be incorporated into peptide backbones via standard coupling chemistry. The class-level evidence on azetidine ring strain (~25.4 kcal/mol) and hydrophilicity (LogD −3.21 for the parent 3-hydroxyazetidine) [1] indicates that this scaffold introduces both conformational restriction and polarity modulation into peptide sequences, properties valued in peptide drug design and probe molecule development.

CYP3A4 Inhibition Screening and Metabolic Stability Probe Development

The benzhydryl-azetidine substructure (1-benzhydryl-3-hydroxyazetidine) has been used as a tool to identify CYP3A4 inhibitors, as noted in supplier documentation . The target compound extends this pharmacophore with a Boc-ethylamino chain that can be further derivatized with fluorescent or affinity tags for biochemical assay development. The selective Boc deprotection protocol validated for azetidine-containing compounds [1] allows researchers to liberate the primary amine under mild conditions for tag conjugation without degrading the CYP-interacting benzhydryl-azetidine core.

Quote Request

Request a Quote for Tert-butyl N-[2-(1-benzhydryl-3-hydroxyazetidin-3-yl)ethyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.